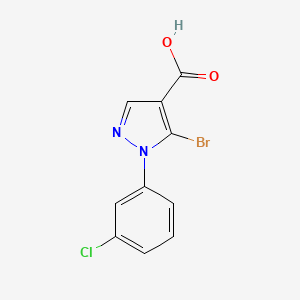

5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving aromatic aldehydes and thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromo and chlorophenyl groups are likely attached at the 5 and 1 positions of the pyrazole ring, respectively.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and oxidation reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-Bromopyrazole have a melting point of 93-96 °C and a boiling point of 250-260 °C .科学的研究の応用

Non-Linear Optical (NLO) Material Development

5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid: has potential applications in the development of NLO materials. These materials are crucial for various optical technologies, including telecommunications, laser technology, and information processing. The compound’s structure allows for the synthesis of derivatives that exhibit desirable NLO properties, which are essential for the modulation of light waves and can be used in optical switches and modulators .

Pharmaceutical Research

The pyrazole ring present in the compound is a common motif in many pharmaceutical drugs. It can be utilized to synthesize compounds with a wide range of pharmacological activities, such as antiparasitic, antifungal, antiviral, and anti-allergic properties. Research into the derivatives of this compound could lead to the development of new medications with improved efficacy and reduced side effects .

Organic Synthesis

This compound can serve as a precursor in organic synthesis, particularly in the construction of complex molecules. Its reactive sites make it suitable for various chemical reactions, including N-arylation, which is a key step in the synthesis of many organic materials. This process can lead to the creation of novel organic compounds with potential applications in materials science .

Catalysis

In the field of catalysis, 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid can be used to develop new catalysts. These catalysts could be employed in a variety of chemical reactions to increase efficiency, selectivity, and yield. The development of such catalysts is vital for green chemistry and sustainable industrial processes .

Biological Studies

The compound’s derivatives can be used to study biological pathways and processes. For instance, they can act as inhibitors or activators of certain enzymes, helping to elucidate their mechanisms of action. This research can contribute to a better understanding of diseases and the discovery of new therapeutic targets .

Material Science

Due to its structural features, the compound can be incorporated into the design of new materials with specific properties. These materials could have applications in electronics, photonics, and nanotechnology. The compound’s derivatives could be used to tailor the electrical, optical, and mechanical properties of materials for specific applications .

特性

IUPAC Name |

5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-2-6(12)4-7/h1-5H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDNJDMTSOAWQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377230 |

Source

|

| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

959576-61-5 |

Source

|

| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

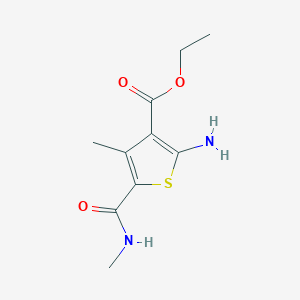

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

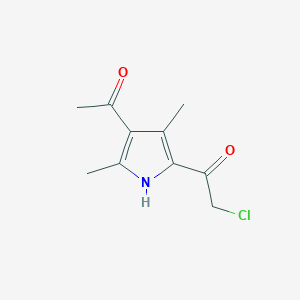

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)